Home > Products > Screening Compounds P119653 > 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine
6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine - 1094452-66-0

6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-1741034
CAS Number: 1094452-66-0
Molecular Formula: C12H6ClF3N4
Molecular Weight: 298.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872)

    7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023)

      6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine

        8-(3-(trifluoromethyl)phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one derivatives

        • Relevance: While structurally distinct from 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine, this series highlights the use of the [, , ]triazolo[4,3-b]pyridazine scaffold for developing bioactive compounds. Both this series and the target compound incorporate a trifluoromethylphenyl substituent, although at different positions and with variations in the core structure.
        Overview

        6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with significant interest in medicinal chemistry and material science. Its molecular formula is C12H6ClF3N4C_{12}H_6ClF_3N_4 and it has a molecular weight of approximately 298.65 g/mol. This compound is characterized by its unique triazolo-pyridazine structure, which contributes to its biological activity and potential applications.

        Source

        The compound is cataloged under the CAS number 175204-95-2 and can be sourced from various chemical suppliers, including Apollo Scientific and Sigma-Aldrich. Its synthesis and characterization are documented in several scientific publications and patents, indicating its relevance in research and development contexts.

        Classification

        6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine falls under the category of heterocyclic compounds, specifically triazoles and pyridazines. These compounds are often studied for their pharmacological properties, including anti-inflammatory and anticancer activities.

        Synthesis Analysis

        Methods

        The synthesis of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions that may include cyclization processes. Common methods for synthesizing such compounds involve:

        1. Formation of Triazole Ring: The initial step often involves the reaction of hydrazines with appropriate carbonyl compounds to form the triazole ring.
        2. Substitution Reactions: The introduction of the chloro and trifluoromethyl groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution techniques.
        3. Cyclization: Final cyclization steps may involve heating or using catalysts to promote the formation of the pyridazine moiety.

        Technical Details

        Specific technical details regarding the synthesis can vary based on the starting materials used and the desired purity of the final product. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields.

        Molecular Structure Analysis

        Structure

        The molecular structure of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine features a triazole ring fused to a pyridazine ring with a chloro group at position 6 and a trifluoromethyl-substituted phenyl group at position 3.

        Data

        • Molecular Formula: C12H6ClF3N4C_{12}H_6ClF_3N_4
        • Molecular Weight: 298.65 g/mol
        • CAS Number: 175204-95-2
        • Structural Representation: The compound's structure can be visualized using chemical drawing software or databases like PubChem.
        Chemical Reactions Analysis

        Reactions

        6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine can participate in various chemical reactions typical of heterocyclic compounds:

        • Nucleophilic Substitution: The chloro substituent can undergo nucleophilic attack by amines or other nucleophiles.
        • Electrophilic Aromatic Substitution: The aromatic system may react with electrophiles due to its electron-rich nature.

        Technical Details

        Reactivity patterns depend on the electronic properties imparted by substituents such as the trifluoromethyl group, which is electron-withdrawing and can influence reaction pathways.

        Mechanism of Action

        Process

        The mechanism of action for compounds like 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine typically involves interaction with biological targets such as enzymes or receptors. The exact mechanism may vary based on the specific application but generally includes:

        1. Binding to Target Sites: The compound may bind to specific proteins or enzymes due to its structural complementarity.
        2. Modulation of Biological Pathways: This binding can lead to inhibition or activation of biological pathways relevant to disease processes.

        Data

        Experimental data from biological assays would be required to elucidate specific interactions and quantify activity.

        Physical and Chemical Properties Analysis

        Physical Properties

        • Appearance: Typically appears as a solid or crystalline substance.
        • Solubility: Solubility characteristics would depend on solvent polarity; detailed solubility data should be obtained from supplier safety data sheets.

        Chemical Properties

        • Stability: The stability of the compound under various conditions (e.g., temperature, pH) needs assessment.
        • Reactivity: Reactivity profiles should be established through standard laboratory testing methods.
        Applications

        Scientific Uses

        6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is primarily used in scientific research for:

        • Medicinal Chemistry: Investigating potential therapeutic agents due to its biological activity.
        • Material Science: Exploring applications in polymer chemistry or as intermediates in synthetic pathways.

        This compound's unique structure makes it a valuable candidate for further studies aimed at developing new pharmaceuticals or advanced materials.

        Introduction to Triazolopyridazine Scaffolds in Medicinal Chemistry

        Role of [1,2,4]Triazolo[4,3-b]pyridazine Derivatives in Drug Discovery

        The [1,2,4]triazolo[4,3-b]pyridazine scaffold represents a privileged nitrogen-rich bicyclic heterocycle in modern medicinal chemistry, characterized by its unique electronic distribution and hydrogen-bonding capabilities. This fused ring system exhibits remarkable versatility in drug design, serving as a key pharmacophore in diverse therapeutic areas. The scaffold's significance stems from its ability to mimic purine bases, enabling targeted interactions with biological macromolecules involved in disease pathogenesis. Derivatives incorporating this scaffold demonstrate a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, antimicrobial, and notably, antitumor and antiparasitic effects [5]. The molecular architecture allows for strategic substitutions at various positions, enabling fine-tuning of physicochemical properties and target affinity.

        The incorporation of chloro substituents at the 6-position and aryl groups at the 3-position substantially modulates the scaffold's bioactivity profile. Specifically, 6-chloro-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine (CAS 175204-95-2) exemplifies how targeted substitutions enhance pharmacological potential. This compound features a chlorine atom enhancing electrophilic character and a lipophilic trifluoromethylphenyl group that significantly influences bioavailability and target binding through increased membrane permeability and π-stacking interactions [2] [4]. The trifluoromethyl group (-CF₃) is particularly valuable in medicinal chemistry, contributing to enhanced metabolic stability, improved binding affinity, and optimized lipophilicity (logP 3.46) [7]. These attributes collectively position this chemical class as a promising template for developing novel therapeutic agents against challenging diseases, including cryptosporidiosis and various cancers.

        Table 1: Key Derivatives and Therapeutic Applications of Triazolopyridazine Scaffolds

        Compound StructureBiological ActivityKey Molecular TargetsTherapeutic Area
        6-Chloro-3-[4-(trifluoromethyl)phenyl] derivativeAnti-CryptosporidiumUnknown (phenotypic activity)Antiparasitic
        (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinolineAntiproliferativec-MET kinaseOncology
        3,6-Diaryl derivativesAntiproliferative, Tubulin inhibitionTubulin polymerizationOncology
        4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenolTankyrase (TNKS) inhibitionTankyrasesOncology

        Recent advances highlight the scaffold's significance in oncology drug development. Derivatives like 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines exhibit potent antiproliferative activity against diverse cancer cell lines (SGC-7901, A549, HT-1080) with IC₅₀ values ranging 0.008–0.014 µM, primarily through inhibition of tubulin polymerization [5]. Simultaneously, specific triazolopyridazine analogs function as potent and selective inhibitors of receptor tyrosine kinases, particularly c-MET, which plays crucial roles in tumor metastasis and invasive growth [6]. The molecular basis for this activity involves key interactions between the bicyclic core and kinase domain residues, including π-π stacking with Tyr1230 and hydrogen bonding with Asp1222. These interactions stabilize the kinase in inactive conformations, blocking downstream signaling pathways essential for cancer progression [6].

        The synthetic accessibility of this scaffold further enhances its drug discovery utility. Modern synthetic approaches employ efficient cyclization strategies using hypervalent iodine reagents like iodobenzene diacetate (IBD), enabling mild reaction conditions and improved yields. These methods facilitate the preparation of diverse analogs for structure-activity relationship studies [5]. The typical synthesis involves condensation of 6-chloro-3-hydrazinopyridazine with appropriate carbonyl compounds, followed by oxidative cyclization—a versatile route that allows structural diversification at the 3-position of the triazolopyridazine core. This synthetic flexibility enables medicinal chemists to rapidly explore chemical space around the privileged scaffold, accelerating lead optimization campaigns.

        Historical Context of Cryptosporidiosis-Targeted Antiparasitic Agents

        Cryptosporidiosis represents a devastating global health burden, particularly affecting immunocompromised individuals and children in low-resource settings. In sub-Saharan Africa, diarrheal diseases caused by Cryptosporidium species contribute to approximately 10% of mortality and morbidity in children under five years old [3]. The disease manifests as severe, life-threatening diarrhea with particularly grave implications for vulnerable populations. A comprehensive study published in 2018 attributed approximately 220,000 deaths of children under two years old to cryptosporidiosis across sub-Saharan Africa and South Asia [3]. Beyond endemic regions, cryptosporidiosis causes significant outbreaks even in developed nations, exemplified by the 1993 waterborne outbreak in Milwaukee that infected over 400,000 residents [3]. This zoonotic disease primarily transmits through ingestion of food or water contaminated with Cryptosporidium oocysts, with C. parvum and C. hominis being the predominant human-pathogenic species.

        For decades, treatment options remained severely limited. Nitazoxanide (NTZ) emerged as the only FDA-approved therapeutic but demonstrates only modest in vitro potency (EC₅₀ 3.8 µM) and critically lacks efficacy in immunocompromised patients and children under 12 months of age [3]. Alternative agents tested for AIDS patients with cryptosporidiosis, including paromomycin and clofazimine, consistently failed to demonstrate clinical effectiveness. This unmet medical need stimulated intensive drug discovery efforts focused on identifying novel chemical entities with improved efficacy against Cryptosporidium. High-throughput phenotypic screening campaigns identified MMV665917 (1), a triazolopyridazine-based compound exhibiting promising in vivo efficacy despite modest in vitro potency (EC₅₀ 2.1 µM) [3]. This molecule demonstrated oral efficacy across multiple in vivo models, including acute and chronic C. parvum mouse infections, dairy calf C. parvum infection models, and gnotobiotic piglet C. hominis infection models [3].

        The lead optimization process subsequently yielded SLU-2633 (2a), featuring enhanced antiparasitic potency. This derivative retained the [1,2,4]triazolo[4,3-b]pyridazine head group while optimizing the linker and aryl tail regions, achieving a significant ten-fold increase in in vitro potency (Cp EC₅₀ = 0.17 µM) while maintaining minimal cytotoxicity (CC₅₀ > 100 µM) [3]. SLU-2633's mechanism involves targeting late-stage parasite development, specifically inhibiting macrogamont (female gametocyte) formation without affecting initial asexual replication cycles [3]. Crucially, while both MMV665917 and SLU-2633 exhibited some inhibition of the hERG ion channel at high concentrations (10 µM), SLU-2633 demonstrated an improved hERG IC₅₀/Cp EC₅₀ selectivity ratio attributable to its superior anti-Cryptosporidium potency [3]. This historical progression underscores the scaffold's importance in addressing a critical therapeutic gap in antiparasitic chemotherapy.

        Table 2: Evolution of Triazolopyridazine-Based Anti-Cryptosporidium Agents

        CompoundIn vitro EC₅₀ (µM)In vivo Efficacy ModelshERG Inhibition (IC₅₀)Selectivity Index (hERG IC₅₀/EC₅₀)
        Nitazoxanide (NTZ)3.8Limited efficacyNot reportedNot applicable
        MMV6659172.1Mouse, calf, piglet models~10 µM (at 10 µM concentration)<5
        SLU-26330.17Mouse, calf, piglet models~10 µM (at 10 µM concentration)>58
        6-Chloro-3-[4-(trifluoromethyl)phenyl] derivativeNot reportedNot testedNot testedNot tested

        Rationale for Structural Optimization of Triazolopyridazine-Based Therapeutics

        The structural optimization of triazolopyridazine derivatives represents a sophisticated balancing act between enhancing target engagement, improving drug-like properties, and mitigating off-target interactions. The core scaffold itself demonstrates remarkable sensitivity to structural modifications, as evidenced by extensive structure-activity relationship (SAR) studies. Systematic exploration of heteroaryl head group replacements in the SLU-2633 series revealed that the triazolo[4,3-b]pyridazine moiety was remarkably intolerant to substitution or replacement. Among 64 analogs featuring alternative heterocyclic head groups, including various monocyclic 5- and 6-membered heteroaromatic rings and 6,5- or 6,6-bicyclic heteroaryl systems, none surpassed the anti-Cryptosporidium potency of the original triazolopyridazine-containing lead [3]. This observation underscores the critical pharmacophoric role of the unmodified bicyclic system in maintaining high antiparasitic activity.

        The strategic incorporation of specific substituents directly influences key pharmacological parameters. The chlorine atom at the 6-position significantly enhances electrophilicity and influences electronic distribution, potentially facilitating crucial hydrogen bonding or dipole-dipole interactions within the target binding pocket. Simultaneously, the para-trifluoromethylphenyl group at the 3-position substantially increases lipophilicity, promoting membrane permeability and bioavailability—a crucial factor for compounds targeting intracellular parasites like Cryptosporidium [2] [4]. The trifluoromethyl group (-CF₃) provides additional advantages through its high electron-withdrawing capacity and metabolic resistance, reducing oxidative deactivation pathways. Computational analyses indicate that the compound exhibits favorable physicochemical properties for central nervous system activity (logP 3.46, TPSA 43.08 Ų), though its primary applications currently focus on peripheral targets [7].

        The mitigation of hERG channel inhibition represents a crucial optimization parameter due to its direct implications for cardiac safety. Research indicates that strategic molecular modifications can attenuate hERG affinity without compromising target potency. Key approaches include attenuation of basicity (reducing pKa), reduction of lipophilicity (logP), formation of zwitterions, and targeted structural modifications near the scaffold's periphery [3]. The goal is to disrupt undesirable interactions with the hERG channel's aromatic residues while preserving essential interactions with the therapeutic target. For 6-chloro-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine derivatives, optimization efforts focus on maintaining the conformational significance of the piperazine linker and dichlorophenyl tail established in prior work while refining the heteroaryl head's electronic and steric properties [3].

        In the oncology domain, scaffold optimization balances kinase inhibitory potency against metabolic stability. While [1,2,4]triazolo[4,3-b][1,2,4]triazine-containing c-MET inhibitors demonstrate superior potency, they often suffer from metabolic liabilities. Conversely, [1,2,4]triazolo[4,3-b]pyridazine analogs like 6-chloro-3-[4-(trifluoromethyl)phenyl derivatives offer a favorable compromise—exhibiting slightly reduced potency but significantly improved metabolic stability profiles, making them more viable candidates for clinical advancement [6]. This delicate balance highlights the nuanced decision-making process in scaffold prioritization during anticancer drug development. The structural versatility allows for systematic exploration of substitutions to enhance solubility, reduce plasma protein binding, or modulate cytochrome P450 interactions—all critical factors for achieving therapeutic concentrations at target sites while minimizing adverse effects.

        Table 3: Optimization Strategies for Triazolopyridazine-Based Therapeutics

        Optimization ChallengeStructural ApproachBiological ConsequenceTherapeutic Area
        Enhancing anti-Cryptosporidium potencyOptimization of linker and aryl tail10-fold potency increase (SLU-2633)Antiparasitic
        Reducing hERG inhibitionAttenuation of basicity; Reduction of lipophilicityImproved selectivity indexAntiparasitic/Oncology
        Balancing c-MET inhibition with metabolic stabilitySelection of pyridazine vs. triazine coreModerate potency with improved stabilityOncology
        Improving solubilityIntroduction of ionizable groups or polar substituentsEnhanced bioavailabilityBroad applicability

        Properties

        CAS Number

        1094452-66-0

        Product Name

        6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

        IUPAC Name

        6-chloro-3-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine

        Molecular Formula

        C12H6ClF3N4

        Molecular Weight

        298.65 g/mol

        InChI

        InChI=1S/C12H6ClF3N4/c13-9-5-6-10-17-18-11(20(10)19-9)7-3-1-2-4-8(7)12(14,15)16/h1-6H

        InChI Key

        SONNZBPLCXLFTG-UHFFFAOYSA-N

        SMILES

        C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)Cl)C(F)(F)F

        Canonical SMILES

        C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)Cl)C(F)(F)F

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.